1-methyl-1H-indole-3-sulfonamide
Overview
Description
1-Methyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The sulfonamide group attached to the indole ring enhances its chemical reactivity and biological properties .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , and sulfonamides are known to inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Sulfonamides, on the other hand, are known to inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial DNA growth and cell division .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by blocking the conversion of PABA to dihydropteroate, a precursor of folic acid .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities . Sulfonamides are known to inhibit bacterial growth and cell division .
Action Environment
Environmental factors can influence the action of many drugs .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-indole-3-sulfonamide, like other indole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with sulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, yielding the desired sulfonamide derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Methyl-1H-indole-3-sulfonamide has found applications in various fields of scientific research:
Comparison with Similar Compounds
1-Methyl-1H-indole-3-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-methylindole-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H2,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUHENVFEGFSEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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